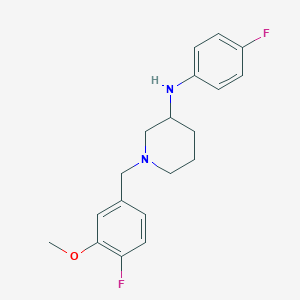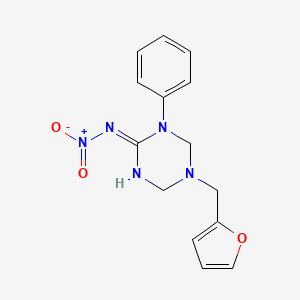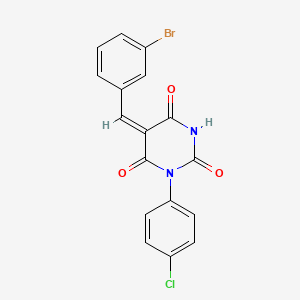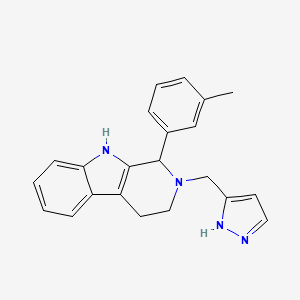
1-(4-fluoro-3-methoxybenzyl)-N-(4-fluorophenyl)-3-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-fluoro-3-methoxybenzyl)-N-(4-fluorophenyl)-3-piperidinamine, also known as FPBA, is a synthetic compound that has been the subject of extensive scientific research. This compound belongs to the class of piperidine derivatives and is known to have a wide range of applications in the field of medicinal chemistry.
作用机制
The exact mechanism of action of 1-(4-fluoro-3-methoxybenzyl)-N-(4-fluorophenyl)-3-piperidinamine is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including dopamine and serotonin receptors. It has also been suggested that 1-(4-fluoro-3-methoxybenzyl)-N-(4-fluorophenyl)-3-piperidinamine may modulate the activity of certain enzymes and proteins involved in the regulation of inflammation and pain.
Biochemical and Physiological Effects:
1-(4-fluoro-3-methoxybenzyl)-N-(4-fluorophenyl)-3-piperidinamine has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 1-(4-fluoro-3-methoxybenzyl)-N-(4-fluorophenyl)-3-piperidinamine has also been shown to have an analgesic effect by modulating the activity of pain receptors in the brain. Additionally, 1-(4-fluoro-3-methoxybenzyl)-N-(4-fluorophenyl)-3-piperidinamine has been shown to have a positive effect on cognitive function and memory.
实验室实验的优点和局限性
One of the major advantages of using 1-(4-fluoro-3-methoxybenzyl)-N-(4-fluorophenyl)-3-piperidinamine in lab experiments is its high potency and selectivity. It has been found to be effective at very low concentrations, making it a valuable tool for studying various biological processes. However, one of the limitations of using 1-(4-fluoro-3-methoxybenzyl)-N-(4-fluorophenyl)-3-piperidinamine is its potential toxicity. Careful consideration must be given to the dosage and administration of this compound in order to avoid adverse effects.
未来方向
There are a number of potential future directions for research involving 1-(4-fluoro-3-methoxybenzyl)-N-(4-fluorophenyl)-3-piperidinamine. One area of interest is the development of more selective and potent analogs of 1-(4-fluoro-3-methoxybenzyl)-N-(4-fluorophenyl)-3-piperidinamine for use in the treatment of various diseases. Another potential direction is the investigation of the mechanisms underlying the analgesic and anti-inflammatory effects of 1-(4-fluoro-3-methoxybenzyl)-N-(4-fluorophenyl)-3-piperidinamine. Additionally, further research is needed to fully understand the potential applications of 1-(4-fluoro-3-methoxybenzyl)-N-(4-fluorophenyl)-3-piperidinamine in the treatment of cancer and neurodegenerative diseases.
合成方法
The synthesis of 1-(4-fluoro-3-methoxybenzyl)-N-(4-fluorophenyl)-3-piperidinamine involves the reaction of 4-fluoro-3-methoxybenzaldehyde and 4-fluorophenylpiperidine in the presence of reducing agents such as sodium borohydride. The resulting compound is then purified using various chromatographic techniques to obtain a pure form of 1-(4-fluoro-3-methoxybenzyl)-N-(4-fluorophenyl)-3-piperidinamine.
科学研究应用
1-(4-fluoro-3-methoxybenzyl)-N-(4-fluorophenyl)-3-piperidinamine has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been found to exhibit potent antipsychotic, anti-inflammatory, and analgesic properties. 1-(4-fluoro-3-methoxybenzyl)-N-(4-fluorophenyl)-3-piperidinamine has also been shown to have potential applications in the treatment of cancer and neurodegenerative diseases.
属性
IUPAC Name |
1-[(4-fluoro-3-methoxyphenyl)methyl]-N-(4-fluorophenyl)piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N2O/c1-24-19-11-14(4-9-18(19)21)12-23-10-2-3-17(13-23)22-16-7-5-15(20)6-8-16/h4-9,11,17,22H,2-3,10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTWHEQTBDYACW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCCC(C2)NC3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(2-hydroxy-6-nitro-1-naphthyl)methylene]-6-methylnicotinohydrazide](/img/structure/B6011178.png)


![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6011208.png)


![4-[(1-cyclopentyl-6-oxo-3-piperidinyl)carbonyl]-1-(3,5-dimethylphenyl)-2-piperazinone](/img/structure/B6011232.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylnicotinamide 1-oxide](/img/structure/B6011235.png)

![3-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoic acid](/img/structure/B6011243.png)


![N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-3-(3-pyridinyl)propanamide](/img/structure/B6011258.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-pyrazinecarboxamide](/img/structure/B6011262.png)